PD-118057
概要
科学的研究の応用
PD-118057 has several scientific research applications, including:
Pharmacology: It is used to study the hERG potassium channel, which is important for cardiac repolarization.
Neuroscience: This compound is also used to investigate the role of potassium channels in neuronal excitability and signaling.
Drug Development: The compound serves as a lead compound for developing new drugs that target potassium channels for various therapeutic applications.
作用機序
PD-118057は、hERG1カリウムチャネルの孔ヘリックスに結合して作用し、不活性化を弱め、カリウムイオン伝導を強化します . この相互作用によりチャネルの開放確率が上昇し、カリウムイオンの流れが促進され、心臓の活動電位の再分極に貢献します . 関与する分子標的には、hERG1チャネルの孔ヘリックスとS6セグメントの特定の残基が含まれます .
類似の化合物との比較
This compoundは、特定の結合部位と作用機序により、hERGチャネル活性化剤の中でユニークです。類似の化合物には、次のようなものがあります。
This compoundは、hERGチャネルのゲーティング特性を大幅に変えることなく、カリウムイオン伝導を強化できる点で際立っています .
生化学分析
Biochemical Properties
PD-118057 plays a crucial role in biochemical reactions, particularly in the context of the hERG potassium channel . It interacts with the hERG channel, leading to its activation . The nature of these interactions involves the compound binding to the channel, resulting in changes in the channel’s function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating the activity of the hERG potassium channel . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the hERG potassium channel . It binds to a hydrophobic pocket formed by L646 of one hERG1 subunit and F619 of an adjacent subunit . This interaction attenuates fast P-type inactivation and increases the open probability of hERG1 channels .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving the hERG potassium channel
Dosage Effects in Animal Models
While there is information available on the effects of this compound on the hERG potassium channel
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as an activator of the hERG potassium channel
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its role as an activator of the hERG potassium channel
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are likely related to its role as an activator of the hERG potassium channel
準備方法
PD-118057の合成は、中間体化合物の調製から始まるいくつかの段階を含みます。合成経路は一般的に以下の手順を含みます。
中間体の形成: 最初の段階は、3,4-ジクロロフェニルエチルアミンと4-ブロモベンジルクロリドを反応させて中間体化合物を形成することを含みます。
カップリング反応: 次に、中間体は特定の反応条件下で2-アミノ安息香酸とカップリングさせてthis compoundを生成します.
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製し、高純度レベル(HPLC≥98%)を達成します.
This compoundの工業生産方法は広く文書化されていませんが、おそらく大規模生産用に最適化された同様の合成経路に従います。
化学反応の分析
PD-118057は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは特定の条件下で酸化され、酸化された誘導体を形成することができます。
還元: この化合物は、特にニトロ基(存在する場合)で還元反応を起こす可能性があります。
置換: This compoundは、特にハロゲン原子が他の置換基に置き換えられることができる芳香環で、置換反応に関与することができます.
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな置換反応用の触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究の応用
This compoundには、次のような科学研究の応用があります。
薬理学: これは、心臓の再分極に重要なhERGカリウムチャネルを研究するために使用されます。
心臓病学: この化合物は、QT間隔の延長を予防および逆転させることができるため、心臓性不整脈およびLQTSに関連する研究で使用されています.
神経科学: This compoundは、神経細胞の興奮性とシグナル伝達におけるカリウムチャネルの役割を調査するためにも使用されています.
創薬: この化合物は、さまざまな治療的用途のためにカリウムチャネルを標的とする新しい薬物を開発するためのリード化合物として役立ちます.
類似化合物との比較
PD-118057 is unique among hERG channel activators due to its specific binding site and mechanism of action. Similar compounds include:
Thapsigargin: Although not a direct hERG channel activator, it shows similar effects on the channel in certain conditions.
This compound stands out due to its ability to enhance potassium ion conductance without significantly altering the gating properties of the hERG channel .
特性
IUPAC Name |
2-[4-[2-(3,4-dichlorophenyl)ethyl]anilino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO2/c22-18-12-9-15(13-19(18)23)6-5-14-7-10-16(11-8-14)24-20-4-2-1-3-17(20)21(25)26/h1-4,7-13,24H,5-6H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQOSCDABPVAFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432075 | |
Record name | PD-118057 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313674-97-4 | |
Record name | PD-118057 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-118057 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PD-118057 binds to a specific site on the hERG1 channel, distinct from the binding sites of other known activators like RPR260243 and NS1643. [, ] This binding interaction primarily attenuates the fast P-type inactivation of the channel without significantly affecting the deactivation kinetics. [] By reducing inactivation, this compound increases the open probability of hERG1 channels, leading to an enhanced potassium conductance. [] This increased potassium current can then counteract the prolongation of the QT interval, a major risk factor for cardiac arrhythmias. []
ANone: While the provided abstracts don't contain specific spectroscopic data, the molecular formula of this compound (2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid) can be deduced from its chemical name. Based on this formula, the molecular weight of this compound is calculated to be 402.3 g/mol. Further investigation into databases like PubChem or ChemSpider would be required to access detailed spectroscopic information.
A: Studies utilizing whole-cell patch-clamp techniques have shown that this compound enhances the peak outward potassium current in cells expressing hERG1 channels. [] This effect is concentration-dependent, with increasing concentrations of this compound leading to a greater increase in current amplitude. [] Importantly, this compound doesn't appear to significantly alter the voltage dependence or kinetics of other important cardiac ion channels like INa, ICa,L, IK1, and IKs, suggesting a degree of selectivity for hERG1. []
A: Research using an ex vivo zebrafish whole heart model has demonstrated that this compound can shorten the action potential duration (APD), an effect opposite to that of hERG1 blockers. [] This APD abbreviation is a desirable outcome in the context of long QT syndrome, where prolonged APDs contribute to arrhythmia risk. [] Furthermore, studies have shown that this compound can prevent both APD and QT interval prolongation induced by dofetilide, a known hERG1 blocker. []
A: Research has indicated that even minor alterations to the structure of this compound can significantly impact its activity. [, ] For instance, mutations in the pore helix (F619) or S6 segment (L646) of the hERG1 channel, which are predicted to interact with this compound, abolish its agonist activity. [] Conversely, mutations of nearby residues (C643, M645) enhance this compound's effects, suggesting a crucial role of steric factors in the binding interaction. [] This highlights the importance of specific structural features for this compound's activity and the need for careful consideration when designing analogs.
ANone: Despite promising preclinical data, research on this compound is still in its early stages. There's a lack of information on its pharmacokinetics, pharmacodynamics, long-term safety profile, and efficacy in humans. Further studies, including in vivo experiments in mammalian models and ultimately clinical trials, are needed to fully elucidate its therapeutic potential and determine its suitability as a treatment for cardiac arrhythmias.
A: this compound represents a distinct class of hERG1 activators termed "type 2 agonists," which primarily function by attenuating inactivation without affecting deactivation. [] This is in contrast to "type 1 agonists" like RPR260243, which both slow deactivation and attenuate inactivation. [] This difference in mechanism of action could have implications for their therapeutic profiles, particularly concerning potential side effects.
A: The sensitivity of this compound to specific residues within the hERG1 channel makes it a valuable tool for studying channel structure-function relationships. [, ] Its ability to selectively enhance hERG1 currents without affecting other cardiac ion channels also makes it useful for dissecting the specific contribution of hERG1 to various physiological and pathological processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。